![molecular formula C22H23BrN2O7 B4952643 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid](/img/structure/B4952643.png)
3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a trimethoxybenzoyl group, and a propenoyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl group, followed by the introduction of the trimethoxybenzoyl group through acylation reactions. The final step involves the formation of the propenoyl group via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. Advanced methods such as microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoyl group to an alkyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Steviol glycosides: These compounds share structural similarities with the trimethoxybenzoyl group.
Benzylamine: Contains a phenyl group attached to an amine, similar to the bromophenyl group in the target compound.
Acebutolol related compounds: Share structural motifs with the propenoyl group .
Uniqueness
3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O7/c1-30-17-11-14(12-18(31-2)20(17)32-3)21(28)25-16(22(29)24-9-8-19(26)27)10-13-4-6-15(23)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,24,29)(H,25,28)(H,26,27)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBMPOGXLMVQG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
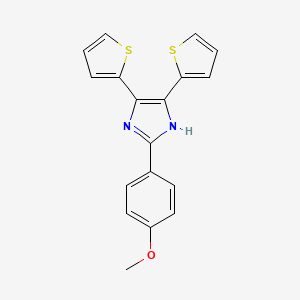
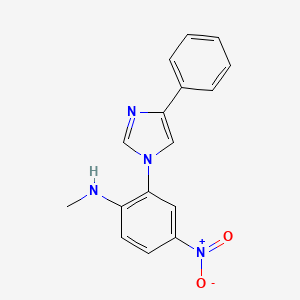
![3-[5-(4-chlorophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4952581.png)
![2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B4952593.png)
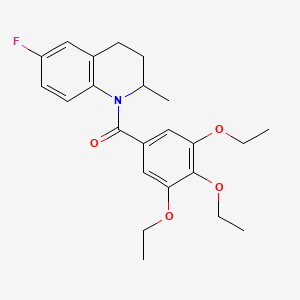
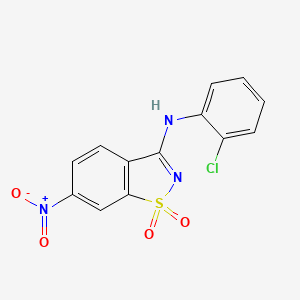
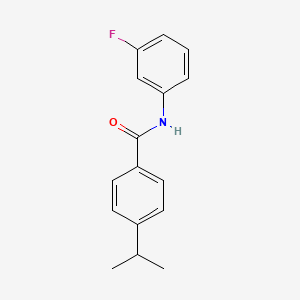
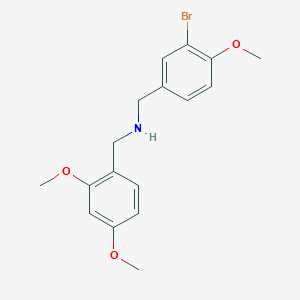
![Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B4952626.png)
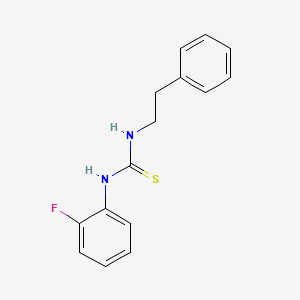
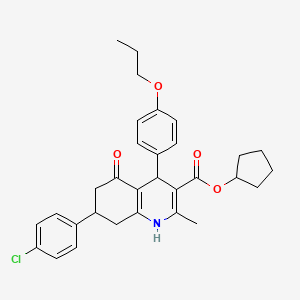
![2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4952652.png)
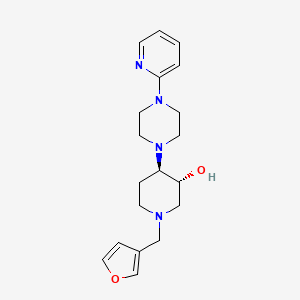
![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4952667.png)
